molecular formula C8H15ClN2S B1439679 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride CAS No. 30709-62-7

5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride

Cat. No.: B1439679
CAS No.: 30709-62-7
M. Wt: 206.74 g/mol
InChI Key: RMQOKAGCCHYXBS-UHFFFAOYSA-N
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Description

5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride: is a chemical compound with the molecular formula C8H15ClN2S and a molecular weight of 206.74 g/mol . It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is often used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride typically involves the reaction of appropriate thiazole precursors with ethyl and propyl substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and purification systems ensures the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-Methyl-5-ethyl-thiazol-2-ylamine hydrochloride
  • 5-Propyl-4-methyl-thiazol-2-ylamine hydrochloride
  • 4-Ethyl-5-propyl-thiazol-2-ylamine hydrochloride

Comparison: 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride is unique due to its specific ethyl and propyl substituents on the thiazole ring. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar thiazole derivatives .

Properties

IUPAC Name

5-ethyl-4-propyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQOKAGCCHYXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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